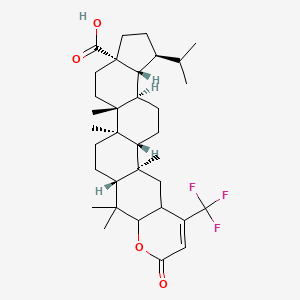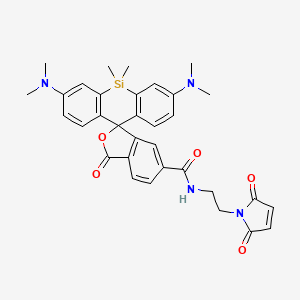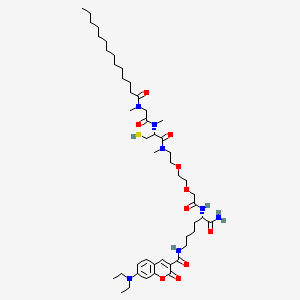
mgc(3Me)DEAC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mgc(3Me)DEAC: is a small-molecule fluorescent probe that enables the visualization of the Golgi apparatus in living cells . It is primarily used in scientific research for its ability to provide detailed imaging of cellular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mgc(3Me)DEAC involves multiple steps, including the incorporation of specific functional groups that allow it to fluoresce under certain conditions. The detailed synthetic route is proprietary and often customized based on the specific requirements of the research .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The compound is then purified and tested for quality before being distributed for research purposes .
Chemical Reactions Analysis
Types of Reactions: mgc(3Me)DEAC undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescence properties of the compound.
Reduction: This reaction can be used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products: The major products formed from these reactions are typically modified versions of this compound with altered fluorescence properties, which can be used for different imaging applications .
Scientific Research Applications
mgc(3Me)DEAC is widely used in various fields of scientific research, including:
Chemistry: For studying the properties of fluorescent probes and their interactions with other molecules.
Biology: For visualizing cellular structures, particularly the Golgi apparatus, in live cells.
Medicine: For researching cellular processes and potential diagnostic applications.
Industry: For developing new imaging technologies and improving existing ones
Mechanism of Action
The mechanism by which mgc(3Me)DEAC exerts its effects involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence allows researchers to visualize the Golgi apparatus in living cells. The compound targets specific molecular pathways within the cell, enabling detailed imaging and analysis .
Comparison with Similar Compounds
mgc(3Me)FDA: Another fluorescent probe used for visualizing cellular structures.
mgc(3Me)FL: A derivative of mgc(3Me)FDA that also targets the Golgi apparatus.
Uniqueness: mgc(3Me)DEAC is unique in its ability to provide high-resolution imaging of the Golgi apparatus in living cells, making it a valuable tool for researchers in various fields .
Properties
Molecular Formula |
C48H79N7O10S |
|---|---|
Molecular Weight |
946.2 g/mol |
IUPAC Name |
N-[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]-7-(diethylamino)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C48H79N7O10S/c1-7-10-11-12-13-14-15-16-17-18-19-23-43(57)53(5)33-44(58)54(6)40(35-66)47(61)52(4)27-28-63-29-30-64-34-42(56)51-39(45(49)59)22-20-21-26-50-46(60)38-31-36-24-25-37(55(8-2)9-3)32-41(36)65-48(38)62/h24-25,31-32,39-40,66H,7-23,26-30,33-35H2,1-6H3,(H2,49,59)(H,50,60)(H,51,56)/t39-,40-/m0/s1 |
InChI Key |
WCYGKYROCZUHDB-ZAQUEYBZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O)C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


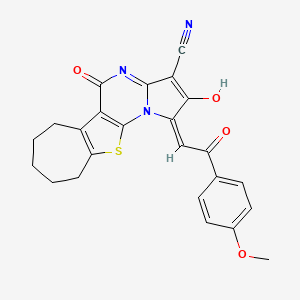
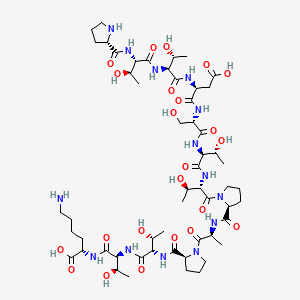
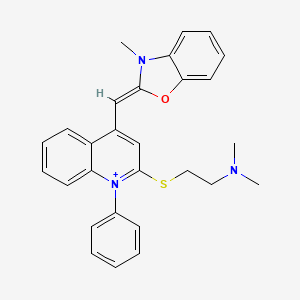

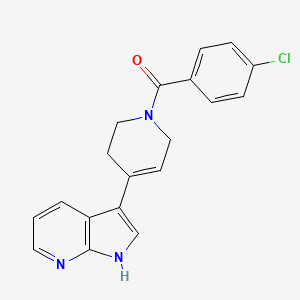
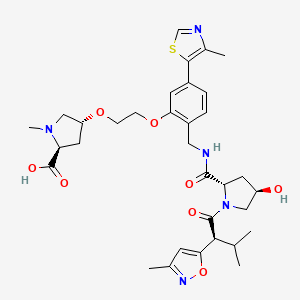

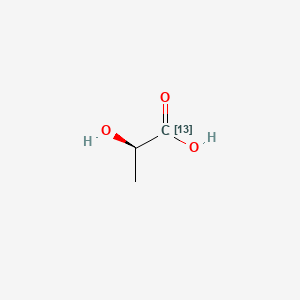
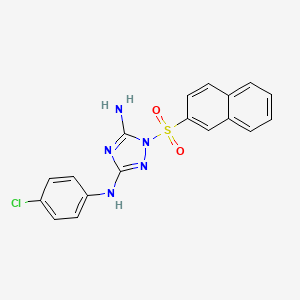

![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)

